tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003

Description

Nomenclature and Structural Classification

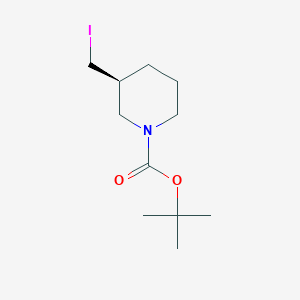

tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 exists under multiple systematic nomenclature conventions that reflect its complex structural architecture. The International Union of Pure and Applied Chemistry designation identifies this compound as tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate, emphasizing the absolute stereochemical configuration at the 3-position of the piperidine ring. Alternative nomenclature systems recognize this molecule as (3S)-1-tert-butoxycarbonyl-3-(iodomethyl)piperidine, highlighting the protective tert-butoxycarbonyl group attached to the piperidine nitrogen.

The compound bears the Chemical Abstracts Service registry number 384829-99-6, which uniquely identifies the (3S) stereoisomer. This distinguishes it from related stereoisomeric forms, particularly the (3R) enantiomer registered under Chemical Abstracts Service number 384830-08-4. The Molecular Design Limited number MFCD15071797 provides additional database identification for this specific stereoisomer.

The molecular architecture encompasses several distinct structural domains that define its chemical behavior. The piperidine core exists as a six-membered saturated nitrogen heterocycle bearing substituents at the 1 and 3 positions. The 1-position carries a tert-butoxycarbonyl protecting group, commonly employed in nitrogen protection strategies during multistep synthetic sequences. The 3-position features an iodomethyl substituent with defined (S) absolute configuration, representing a primary alkyl halide functionality.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCCC@HC1 encodes the complete structural connectivity including stereochemical information. This notation explicitly indicates the stereochemical center through the [C@H] designation, confirming the (S) absolute configuration at the substituted carbon center.

Physical and Chemical Properties

The molecular formula C₁₁H₂₀INO₂ defines the elemental composition, yielding a molecular weight of 325.19 daltons. This molecular mass reflects the contribution of the iodine atom, which represents approximately 39% of the total molecular weight, significantly influencing the compound's physical characteristics.

The physical state under standard conditions presents as a pale yellow oil or solid depending on temperature and purity. The relatively low melting point range of 35-38°C indicates weak intermolecular forces, consistent with the molecular structure lacking strong hydrogen bonding capabilities beyond the carbamate functionality. The predicted boiling point of approximately 327-330°C reflects the molecular weight and the presence of the polar carbamate group.

Solubility characteristics demonstrate compatibility with organic solvents including ethanol, dichloromethane, and diethyl ether. This solubility profile aligns with the predominantly lipophilic character imparted by the tert-butyl and piperidine structural elements. The compound requires storage under controlled conditions, specifically in dark environments at 2-8°C to prevent photodegradation and maintain chemical stability.

The predicted density of 1.447 g/cm³ significantly exceeds that of most organic compounds, attributable to the heavy iodine atom. This high density facilitates separation procedures during synthetic workflows and influences solution behavior during chemical transformations.

Historical Context and Development

The development of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 emerges from the broader evolution of piperidine chemistry and protective group strategies in organic synthesis. Piperidine derivatives have experienced significant advancement in recent decades, driven by their prevalence in pharmaceutical compounds and their utility as synthetic intermediates. The incorporation of stereochemical control in piperidine synthesis represents a critical advancement, addressing the need for enantiopure building blocks in drug discovery programs.

The synthetic methodology for preparing this compound has evolved through several distinct approaches. The primary synthetic route involves the conversion of the corresponding alcohol precursor through halogenation using iodine, triphenylphosphine, and imidazole. This transformation proceeds with 96% yield under ambient conditions, demonstrating the efficiency of modern halogenation protocols. Alternative synthetic pathways employ sodium iodide-mediated halide exchange from the corresponding bromide, achieving the desired product through nucleophilic substitution mechanisms.

The (3S) stereochemical configuration requires careful attention during synthesis to maintain stereochemical integrity. The synthetic approaches employ starting materials with established absolute configuration, ensuring retention of stereochemistry throughout the transformation sequence. Quality control measures include verification of optical purity through analytical techniques capable of distinguishing stereoisomeric forms.

The compound has found extensive application in pharmaceutical research, particularly in the synthesis of complex nitrogen-containing heterocycles. Synthetic applications include alkylation reactions with various nucleophiles, enabling the construction of diverse molecular architectures. The reactivity profile demonstrates compatibility with both small molecule nucleophiles and more complex synthetic intermediates.

Position within Organic Chemistry Taxonomy

tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 occupies a specialized position within the hierarchical classification of organic compounds. At the highest taxonomic level, the compound belongs to the organic halides class, specifically as an alkyl iodide derivative. The iodine atom functions as the primary halogen substituent, conferring characteristic reactivity patterns associated with carbon-iodine bonds.

Within the broader classification of nitrogen-containing heterocycles, this compound represents a member of the piperidine family. Piperidine derivatives constitute one of the most important classes of six-membered nitrogen heterocycles in medicinal chemistry. The saturated nature of the piperidine ring distinguishes these compounds from their aromatic pyridine counterparts, providing different conformational flexibility and reactivity profiles.

The carbamate functional group places this compound within the broader amide classification, specifically as a carbamic acid ester. Carbamates serve dual roles as both protecting groups for nitrogen centers and as bioactive pharmacophores in their own right. The tert-butyl ester configuration represents the most commonly employed protecting group strategy for nitrogen atoms in synthetic chemistry.

From a stereochemical perspective, the compound exemplifies chiral building blocks with defined absolute configuration. The (S) configuration at the 3-position establishes this molecule as an enantiopure synthetic intermediate, critical for accessing stereochemically defined target molecules. This stereochemical feature positions the compound within the specialized subset of chiral pool molecules used in asymmetric synthesis.

The synthetic utility classification places this compound among alkylating agents and building blocks for heterocycle construction. The iodomethyl functionality serves as an electrophilic center for nucleophilic substitution reactions, enabling carbon-carbon and carbon-heteroatom bond formation. This reactivity profile makes the compound particularly valuable for medicinal chemistry applications where controlled introduction of substituents is required.

Properties

IUPAC Name |

tert-butyl (3S)-3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLEGFCHNTQTF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents such as iodomethane (CH3I) in the presence of a base.

Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol (1,1-dimethylethanol) under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the iodomethyl group.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for ester hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.

Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.

Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. The piperidine ring can interact with various biological receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: B0003 (3S) vs. B9993 (3R)

The (3R)-enantiomer (B9993) shares the same molecular formula (C₁₁H₂₀INO₂) and molecular weight (325.19 g/mol) as B0003 but differs in stereochemistry. Enantiomers like these often exhibit identical physicochemical properties (e.g., melting point, solubility) but divergent biological activities due to chiral recognition in biological systems. For instance, the (3S)-configuration in B0003 may favor specific enzyme interactions in drug synthesis, whereas the (3R)-form could be inactive or less efficient .

Halogen-Substituted Piperidine Derivatives

- tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate (CAS 1426066-82-1, ): Molecular formula: C₁₂H₂₀BrNO₃ Molecular weight: 306.2 g/mol Key difference: The bromoacetyl group replaces the iodomethyl substituent. Bromine, being less electronegative than iodine, reduces the compound’s reactivity in nucleophilic substitutions but may enhance stability under certain conditions. This makes it preferable in reactions requiring slower kinetics .

tert-Butyl(3S)-3-(chloromethyl)piperidine-1-carboxylate analogs (e.g., from ):

tert-Butoxycarbonyl-Protected Piperidines with Heterocyclic Modifications

Compounds like methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (, CAS 410.37) demonstrate how bicyclic frameworks alter steric and electronic properties. However, the iodine substituent’s reactivity remains comparable to B0003 .

Data Table: Key Comparative Properties

Biological Activity

tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate, also known by its CAS number 253177-03-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetic properties, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C11H20INO2

- Molecular Weight : 325.19 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Approximately 2.74, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Pharmacokinetics

Absorption and Distribution

- Blood-Brain Barrier (BBB) Permeability : The compound is noted to be BBB permeant, suggesting it can cross into the central nervous system, which is crucial for neurological applications .

- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, indicating it may have favorable absorption characteristics without being actively effluxed from cells .

Metabolism

- Cytochrome P450 Inhibition : The compound inhibits CYP2C19 but does not affect other CYP enzymes such as CYP1A2, CYP2C9, CYP2D6, or CYP3A4. This selective inhibition could have implications for drug-drug interactions .

In Vitro Studies

Research indicates that tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating a possible role in cancer therapy. Further studies are needed to determine the specific pathways involved.

In Vivo Studies

Limited in vivo studies have been conducted. However, the pharmacokinetic profile suggests potential applications in treating neurological disorders due to its ability to penetrate the BBB.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

-

Neuropharmacological Potential :

- Research exploring the neuropharmacological effects of BBB permeant compounds highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to inhibit specific cytochrome P450 enzymes may also suggest a reduced risk of metabolic interactions with other therapeutic agents .

Q & A

Q. What are the key steps in synthesizing tert-butyl (3S)-3-(iodomethyl)piperidine-1-carboxylate, and how is stereochemical integrity maintained?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine in dichloromethane) to form tert-butyl piperidine-1-carboxylate .

- Step 2 : Stereoselective introduction of the iodomethyl group at the 3S position. This may involve alkylation of a hydroxyl or amine intermediate with methyl iodide (CH₃I) in the presence of a base, or via nucleophilic substitution using NaI/KI in polar aprotic solvents (e.g., DMF) .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure the (3S) configuration. Chiral HPLC or X-ray crystallography (using SHELX ) confirms stereopurity post-synthesis.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the Boc group (δ ~1.4 ppm for tert-butyl) and iodomethyl (δ ~3.2 ppm for CH₂I) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₂₁INO₂).

- HPLC : Chiral columns assess enantiomeric excess (>98% for pharmaceutical-grade intermediates) .

- X-ray Crystallography : Resolves absolute configuration, particularly for resolving ambiguities in stereochemistry .

Q. How is the compound purified, and what solvents are optimal?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Recrystallization in ethanol/water mixtures enhances purity .

- Solvent Compatibility : Dichloromethane (DCM) or THF is preferred for Boc protection, while polar aprotic solvents (DMF, acetonitrile) facilitate alkylation .

Advanced Research Questions

Q. How does the iodomethyl group influence reactivity in substitution reactions compared to bromo/chloro analogs?

- Methodological Answer :

- Leaving Group Ability : Iodide (I⁻) is a superior leaving group compared to Br/Cl due to lower bond dissociation energy and greater polarizability. This enhances SN2 reactivity in nucleophilic substitutions (e.g., with amines or thiols) .

- Experimental Design : Compare reaction rates under identical conditions (e.g., NaI vs. NaBr in DMF at 60°C). Monitor progress via TLC or LC-MS .

Q. What strategies mitigate racemization during functionalization of the 3S position?

- Methodological Answer :

- Low-Temperature Reactions : Conduct alkylations at 0–5°C to minimize thermal racemization.

- Protecting Groups : Use temporary protecting groups (e.g., Fmoc) for the piperidine nitrogen during iodomethyl introduction.

- Chiral Ligands : Employ enantiopure catalysts (e.g., BINOL-derived phosphines) in asymmetric synthesis .

Q. How can interaction studies (e.g., with enzymes) elucidate the compound’s biological mechanism?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on a sensor chip to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding. For example, the iodomethyl group may enhance hydrophobic interactions with receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.